![molecular formula C9H11NO4S2 B6279692 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid CAS No. 1041566-27-1](/img/no-structure.png)
5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid is a compound with the molecular weight of 261.32 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a thiophene ring, which is a sulfur-containing heterocycle .
Synthesis Analysis
The synthesis of compounds like 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid is characterized by a pyrrolidine ring and a thiophene ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring contributes to the planarity of the molecule .Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid involves the reaction of 3-thiophenecarboxylic acid with pyrrolidine-1-sulfonyl chloride in the presence of a base to form the intermediate 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid chloride. This intermediate is then treated with a base and water to yield the final product.", "Starting Materials": [ "3-thiophenecarboxylic acid", "pyrrolidine-1-sulfonyl chloride", "base", "water" ], "Reaction": [ "Step 1: 3-thiophenecarboxylic acid is reacted with pyrrolidine-1-sulfonyl chloride in the presence of a base, such as triethylamine, to form the intermediate 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid chloride.", "Step 2: The intermediate is then treated with a base, such as sodium hydroxide, and water to yield the final product, 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid." ] } | |
CAS RN |
1041566-27-1 |
Product Name |
5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid |
Molecular Formula |
C9H11NO4S2 |
Molecular Weight |
261.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.